2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol
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Overview
Description
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C17H22O3Si and a molecular weight of 302.44 g/mol . It is known for its unique structure, which includes a benzyl alcohol moiety attached to a dimethylsilyl group substituted with a 2,4-dimethoxyphenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol typically involves the reaction of 2,4-dimethoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzyl alcohol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde or 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid.
Reduction: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]phenol
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid
Uniqueness
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is unique due to its specific structural features, which include the combination of a benzyl alcohol moiety with a dimethylsilyl group and a 2,4-dimethoxyphenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H22O3Si |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[2-[(2,4-dimethoxyphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22O3Si/c1-19-14-9-10-17(15(11-14)20-2)21(3,4)16-8-6-5-7-13(16)12-18/h5-11,18H,12H2,1-4H3 |
InChI Key |
GNAWREVEJDBPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)OC |
Origin of Product |
United States |
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